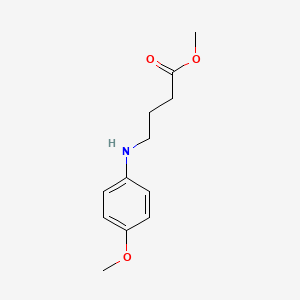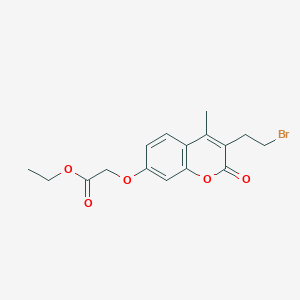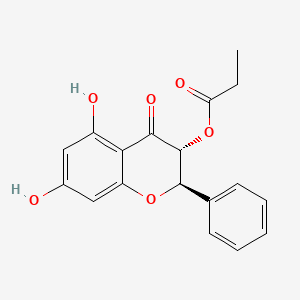
5-Dehydroxy (3S)-Atorvastatin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a drug usually includes its chemical structure, the class of compounds it belongs to, and its therapeutic use. For example, Atorvastatin is a statin drug used to lower cholesterol .
Synthesis Analysis
This refers to the process used to manufacture the drug on a laboratory or industrial scale. It involves a series of chemical reactions, with each step requiring specific reagents and conditions .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
This involves studying how the drug interacts with other substances. It could include its metabolism in the body, or how it reacts under various conditions in the lab .Physical And Chemical Properties Analysis
This includes studying properties like solubility, stability, melting point, boiling point, etc. These properties can affect how the drug is formulated and administered .Mechanism of Action
Safety and Hazards
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-Dehydroxy (3S)-Atorvastatin involves the conversion of Atorvastatin to the desired product through a series of chemical reactions.", "Starting Materials": [ "Atorvastatin", "Sodium hydroxide", "Hydrogen peroxide", "Acetic acid", "Methanol", "Tetrahydrofuran", "Sodium borohydride", "Methanesulfonic acid", "Sodium bicarbonate", "Water" ], "Reaction": [ "Atorvastatin is treated with sodium hydroxide and hydrogen peroxide in acetic acid and methanol to form the corresponding lactone intermediate.", "The lactone intermediate is then reduced with sodium borohydride in tetrahydrofuran to form the corresponding alcohol intermediate.", "The alcohol intermediate is then treated with methanesulfonic acid to form the corresponding mesylate intermediate.", "The mesylate intermediate is then treated with sodium bicarbonate and water to form the desired product, 5-Dehydroxy (3S)-Atorvastatin." ] } | |
CAS RN |
887196-26-1 |
Molecular Formula |
C₃₃H₃₅FN₂O₄ |
Molecular Weight |
542.64 |
synonyms |
(δS)-2-(4-Fluorophenyl)-δ-hydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic Acid; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(3Ar,4R,5R,6aS)-4-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate](/img/structure/B1145563.png)



![(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol hydrochloride](/img/structure/B1145573.png)

![Carbamic acid, N-[(7R)-6,7-dihydro-5-[(4-methoxyphenyl)methyl]-6-oxo-5H-dibenz[b,d]azepin-7-yl]-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester](/img/structure/B1145576.png)
![N-[(7R)-6,7-Dihydro-5-[(4-methoxyphenyl)methyl]-6-oxo-5H-dibenz[b,d]azepin-7-yl]-carbamicAcid(1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexylester](/img/structure/B1145577.png)